molecular formula C16H20ClN3O5 B14004490 Golotimod hydrochloride

Golotimod hydrochloride

Cat. No.: B14004490
M. Wt: 369.80 g/mol
InChI Key: YYTBHYZPAMPQGT-ZRMPQGGQSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Golotimod hydrochloride is synthesized through a series of chemical reactions involving the coupling of Gamma-D-glutamyl and L-tryptophan. The synthetic route typically involves the use of protecting groups to prevent unwanted side reactions and the activation of carboxyl groups to facilitate peptide bond formation. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide and N-hydroxysuccinimide in anhydrous solvents like dimethylformamide .

Industrial production methods for this compound involve scaling up the synthetic route while ensuring the purity and yield of the final product. This may include optimizing reaction conditions, purification steps such as crystallization or chromatography, and rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Golotimod hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Golotimod hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study peptide synthesis and modification.

    Biology: The compound is investigated for its immunomodulatory effects, particularly its ability to stimulate T-lymphocyte differentiation and macrophage function.

    Medicine: this compound has shown potential in treating tuberculosis, recurrent genital herpes simplex virus type 2, and oral mucositis induced by radiation or chemotherapy.

    Industry: The compound is used in the development of new antimicrobial agents and immunomodulatory therapies .

Mechanism of Action

Golotimod hydrochloride exerts its effects by modulating the Toll-like receptor pathway. It enhances the immune response by stimulating the differentiation and proliferation of T-lymphocytes and macrophages. The compound increases the production of cytokines such as interleukin-2 and interferon-gamma, which play crucial roles in immune activation and pathogen clearance. By targeting specific receptors on immune cells, this compound activates intracellular signaling cascades that enhance the body’s ability to fight infections and malignancies .

Comparison with Similar Compounds

Golotimod hydrochloride is unique due to its dual immunomodulatory and antimicrobial properties. Similar compounds include:

    Thymosin alpha-1: Another immunomodulatory peptide used in the treatment of viral infections and cancer.

    Imiquimod: An immune response modifier used to treat skin conditions caused by viral infections.

    Levamisole: An immunomodulatory agent used as an adjuvant in cancer therapy.

Compared to these compounds, this compound has a broader range of applications and a unique mechanism of action that targets multiple components of the immune system .

Properties

Molecular Formula

C16H20ClN3O5

Molecular Weight

369.80 g/mol

IUPAC Name

(2R)-2-amino-5-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-oxopentanoic acid;hydrochloride

InChI

InChI=1S/C16H19N3O5.ClH/c17-11(15(21)22)5-6-14(20)19-13(16(23)24)7-9-8-18-12-4-2-1-3-10(9)12;/h1-4,8,11,13,18H,5-7,17H2,(H,19,20)(H,21,22)(H,23,24);1H/t11-,13?;/m1./s1

InChI Key

YYTBHYZPAMPQGT-ZRMPQGGQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CC[C@H](C(=O)O)N.Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CCC(C(=O)O)N.Cl

Origin of Product

United States

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